N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” is a chemical compound with a linear formula of C18H18N2OS . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, benzothiazoles can be prepared by treating 2-mercaptoaniline with acid chlorides .Molecular Structure Analysis
The molecular structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide” is based on the benzothiazole core, which consists of a 5-membered 1,3-thiazole ring fused to a benzene ring .Chemical Reactions Analysis
Benzothiazoles, including the compound , can undergo various chemical reactions. For instance, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .科学的研究の応用
Antitumor Activities
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide derivatives have been extensively studied for their antitumor properties. These compounds exhibit selective and potent antitumor activity against a range of cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action, while not fully defined, appears to involve metabolism playing a central role. Metabolic transformations such as N-acetylation and oxidation are key to the antitumor activities of these compounds, with the nature of the 3'-substituent influencing the predominant metabolic process (Chua et al., 1999; Yurttaş et al., 2015).
Mechanistic Investigations
Further studies focused on understanding the structural activity relationships and metabolic stability of these compounds. For instance, modifications to the benzothiazole ring were explored to reduce metabolic deacetylation, a common pathway leading to decreased antitumor efficacy. Analogs with alternative heterocycles were evaluated, leading to insights into how structural changes can maintain or enhance antitumor activity while improving metabolic stability (Stec et al., 2011).
作用機序
Target of Action
The primary target of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme suggests potential anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, leading to an inhibition of cell wall biosynthesis in Mycobacterium tuberculosis
Biochemical Pathways
The affected pathway is the cell wall biosynthesis in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to a halt in the production of key components of the bacterial cell wall . The downstream effects include impaired cell wall integrity and potential cell death, contributing to its anti-tubercular activity .
Result of Action
The primary result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to potential cell death . This effect is due to the compound’s interaction with the DprE1 enzyme . The compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
特性
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-7-12-19-20(13-15)26-22(24-19)17-8-10-18(11-9-17)23-21(25)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICXYCUTJIGALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。